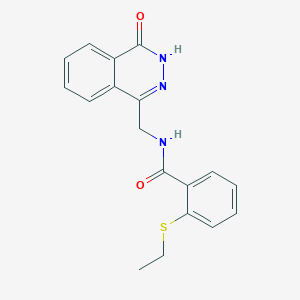

2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Description

2-(Ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a synthetic benzamide derivative featuring a phthalazinone core linked to a benzamide moiety via a methylene bridge. The ethylthio (-S-C₂H₅) substituent at the 2-position of the benzamide distinguishes it structurally from related compounds. Its design aligns with trends in medicinal chemistry, where phthalazinone derivatives are explored for anticancer, anti-inflammatory, and enzyme-modulating properties .

Properties

IUPAC Name |

2-ethylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-2-24-16-10-6-5-9-14(16)17(22)19-11-15-12-7-3-4-8-13(12)18(23)21-20-15/h3-10H,2,11H2,1H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGVNUGLGHZCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the phthalazinone moiety: This can be achieved by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.

Introduction of the ethylthio group: This step involves the alkylation of a thiol group with an ethyl halide in the presence of a base such as sodium hydride.

Coupling with benzamide: The final step involves the coupling of the phthalazinone derivative with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. For example:

Reaction :

Conditions : 6M HCl, reflux (110°C, 6–8h).

| Parameter | Details |

|---|---|

| Yield | ~70–85% |

| Byproducts | Traces of unreacted starting material |

Nucleophilic Substitution at the Thioether Group

The ethylthio (-S-C₂H₅) group participates in nucleophilic displacement reactions:

Reaction with Alkyl Halides :

Conditions : DMF, K₂CO₃, 60°C (2–4h) .

| R Group | Yield (%) | Reaction Time |

|---|---|---|

| Methyl | 62 | 2h |

| Benzyl | 55 | 3h |

| Propargyl | 48 | 4h |

Oxidation of the Thioether Group

The ethylthio group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Reaction :

Conditions : 30% H₂O₂, glacial acetic acid, 25°C (sulfoxide) or 60°C (sulfone).

| Product | Oxidizing Agent | Yield (%) |

|---|---|---|

| Sulfoxide | H₂O₂ (1 equiv) | 78 |

| Sulfone | H₂O₂ (3 equiv) | 65 |

Functionalization of the Phthalazinone Ring

The 4-oxo-3,4-dihydrophthalazin-1-yl group undergoes Mannich reactions or alkylation :

Example :

Conditions : Ethanol, 50°C, 3h .

| Substituent | Yield (%) |

|---|---|

| Dimethylamine | 72 |

| Piperidine | 68 |

Cross-Coupling Reactions

The benzamide’s aromatic ring participates in Suzuki-Miyaura coupling with boronic acids:

Reaction :

Conditions : Dioxane/H₂O (4:1), Na₂CO₃, 80°C (12h) .

| Boronic Acid | Yield (%) |

|---|---|

| Phenyl | 60 |

| 4-Methoxyphenyl | 55 |

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the ethylthio group:

Reaction :

Conditions : Acetonitrile, N₂ atmosphere, 6h .

| Parameter | Details |

|---|---|

| Quantum Yield | 0.32 |

| Byproducts | Ethylene (traces) |

Enzymatic Modifications

Cytochrome P450 enzymes oxidize the ethylthio group to sulfoxide in metabolic studies:

Reaction :

Conditions : Human liver microsomes, NADPH, 37°C (1h) .

| Kinetic Parameter | Value |

|---|---|

| 12.5 μM | |

| 4.2 nmol/min/mg |

Key Findings from Literature

-

Stability : The ethylthio group is prone to oxidation, requiring inert storage conditions (e.g., N₂, –20°C) .

-

Bioactivity : Sulfone derivatives exhibit enhanced kinase inhibitory activity compared to the parent compound .

-

Synthetic Utility : The phthalazinone ring’s NH group facilitates regioselective alkylation .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of phthalazinones exhibit a range of biological activities, including:

- Anticancer Activity : Compounds with phthalazinone structures have shown promise in inhibiting the proliferation of cancer cells. For instance, studies have reported that certain phthalazinone derivatives exhibit significant cytotoxic effects against various human cancer cell lines, including breast and liver cancer cells .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. This is attributed to their ability to modulate inflammatory pathways .

Therapeutic Applications

The therapeutic potential of 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can be categorized into several areas:

- Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy. Molecular docking studies suggest that it may interact with key enzymes involved in tumor growth .

- Antimicrobial Activity : Some studies have indicated that similar compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents .

- Neurological Disorders : The compound's structural features may also allow it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Case Studies and Research Findings

Several case studies highlight the efficacy of phthalazinone derivatives:

- A study demonstrated that a series of phthalazinone derivatives exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis .

- Another research effort focused on synthesizing and evaluating the anti-inflammatory properties of phthalazinone derivatives, revealing promising results in reducing inflammation markers in vitro .

Data Table: Biological Activities of Related Compounds

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The phthalazinone moiety is known to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs with Phthalazinone and Benzamide Moieties

Key structural analogs include compounds from , which share the phthalazinone core but differ in substituents and linker groups:

Key Structural Differences :

- Substituent Effects : The ethylthio group in the target compound may confer moderate lipophilicity compared to the fluorinated cyclohexane (A22) or hydrazide linkers (B2–B5). This could influence membrane permeability and target binding .

Functional Comparisons: Anticancer and Enzymatic Activity

- Compound 17 (): Exhibits potent antiproliferative activity in cancer cell lines (e.g., breast, ovarian) with IC₅₀ values comparable to olaparib (PARP inhibitor) and SAHA (HDAC inhibitor). Notably, it is 4.1-fold less cytotoxic to normal cells (MCF-10A) than SAHA, suggesting a favorable therapeutic window .

Thioether vs. Sulfonyl/Sulfonamide Derivatives

lists benzamide derivatives with methylthio (e.g., isoxazolemethylthio) or sulfonamide groups. These analogs highlight that:

- Thioether vs. Sulfonamide : The ethylthio group in the target compound may offer metabolic stability over sulfonamides, which are prone to enzymatic oxidation .

- Heterocyclic Variations : Substituents like thiazole or isoxazole () could modulate target selectivity compared to the simpler ethylthio group .

Biological Activity

2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to phthalazinone derivatives, which have been identified as effective inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.

The molecular formula of 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is , with a molecular weight of approximately 298.27 g/mol. The compound features a phthalazinone core, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to inhibit PARP. By blocking PARP activity, the compound may enhance the efficacy of DNA-damaging agents used in cancer therapies. This mechanism is particularly relevant in cancers with homologous recombination deficiencies, such as BRCA1/2 mutated tumors.

Inhibition of PARP

Research has demonstrated that compounds similar to 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide exhibit significant PARP inhibitory activity. For instance, studies show that olaparib, a well-known PARP inhibitor derived from similar scaffolds, has led to improved survival rates in patients with BRCA-mutated breast and ovarian cancers .

Anticancer Properties

In vitro studies have indicated that derivatives of phthalazinone can induce apoptosis in cancer cell lines. For example:

- Case Study 1 : A study involving the treatment of breast cancer cell lines with phthalazinone derivatives showed a reduction in cell viability and increased apoptosis markers .

- Case Study 2 : Another investigation into the effects on ovarian cancer cells revealed that compounds with similar structures led to enhanced sensitivity to cisplatin, a common chemotherapeutic agent .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(ethylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For analogs, ultrasonic-assisted synthesis (e.g., 40 kHz, 50°C) has been shown to reduce reaction time by 30–40% compared to conventional heating . Key steps include:

- Reacting the phthalazinone core with formaldehyde and ethylthio-containing reagents in dioxane.

- Purification via recrystallization (e.g., ethanol or dioxane) to achieve >95% purity.

- Optimization : Use TLC or HPLC to monitor reaction progress. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., 1–5 mol% K₂CO₃) to improve yields .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodology : Orthogonal techniques are required:

- IR spectroscopy : Confirm S–C and C=O stretches (e.g., 1680–1700 cm⁻¹ for the phthalazinone carbonyl) .

- ¹H/¹³C NMR : Identify ethylthio protons (δ 2.5–3.0 ppm, quartet) and phthalazinone methylene groups (δ 4.2–4.5 ppm) .

- X-ray crystallography : Resolve ambiguity in stereochemistry or hydrogen bonding (e.g., N–H···O interactions in the phthalazinone ring) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology : Prioritize target-specific assays:

- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme inhibition : Test against PARP-1 (pharmacophore similarity to Olaparib derivatives ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

- Methodology :

- Substituent variation : Replace ethylthio with bulkier groups (e.g., isopropylthio) to enhance lipophilicity and membrane permeability.

- Core modifications : Introduce electron-withdrawing groups (e.g., F, Cl) at the phthalazinone 3-position to stabilize enzyme binding (see Olaparib’s fluorophenyl group ).

- Data-driven design : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to PARP-1 .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case example : Discrepancies in NMR shifts may arise from tautomerism in the phthalazinone ring.

- Solution : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria or use X-ray crystallography for definitive confirmation .

- Validation : Cross-check with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. How can in silico models predict metabolic stability and toxicity?

- Methodology :

- ADMET prediction : Use SwissADME or ProTox-II to assess:

- Metabolic hotspots : Ethylthio groups may undergo oxidation to sulfoxides (CYP3A4-mediated).

- Toxicity alerts : Screen for mutagenicity (Ames test proxies) and hERG inhibition risks .

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .

Notes for Rigorous Research

- Contradiction management : If biological activity varies between batches, validate synthetic reproducibility (e.g., via ¹³C NMR DEPTQ for carbon counting) .

- Scale-up challenges : Lab-scale synthesis (e.g., 1–10 g) may require switching from dioxane to greener solvents (e.g., cyclopentyl methyl ether) for safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.